Cas no 1087417-69-3 ((2-Chloro-4,5-dimethylphenyl)methanol)

(2-Chloro-4,5-dimethylphenyl)methanol 化学的及び物理的性質
名前と識別子
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- 2-chloro-4,5-dimethylbenzylalcohol
- (2-chloro-4,5-dimethylphenyl)methanol
- (2-Chloro-4,5-dimethylphenyl)methanol
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- インチ: 1S/C9H11ClO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3
- InChIKey: MCTLSMDJCOIKDF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C)=C(C)C=C1CO
計算された属性
- せいみつぶんしりょう: 170.0498427g/mol
- どういたいしつりょう: 170.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 20.2
(2-Chloro-4,5-dimethylphenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-118290-0.1g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 0.1g |
$298.0 | 2023-07-06 | |
Enamine | EN300-118290-1.0g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 1.0g |
$857.0 | 2023-07-06 | |
Enamine | EN300-118290-2.5g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 2.5g |
$1680.0 | 2023-07-06 | |
Enamine | EN300-118290-10.0g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 10.0g |
$3683.0 | 2023-07-06 | |
Enamine | EN300-118290-50mg |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95.0% | 50mg |
$200.0 | 2023-10-03 | |
1PlusChem | 1P01A35C-100mg |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 100mg |
$418.00 | 2023-12-26 | |
1PlusChem | 1P01A35C-250mg |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 250mg |
$588.00 | 2023-12-26 | |
1PlusChem | 1P01A35C-1g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 1g |
$1122.00 | 2023-12-26 | |
1PlusChem | 1P01A35C-2.5g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 2.5g |
$2139.00 | 2023-12-26 | |
Enamine | EN300-118290-5000mg |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95.0% | 5000mg |
$2485.0 | 2023-10-03 |
(2-Chloro-4,5-dimethylphenyl)methanol 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
(2-Chloro-4,5-dimethylphenyl)methanolに関する追加情報
Introduction to (2-Chloro-4,5-dimethylphenyl)methanol (CAS No. 1087417-69-3)
(2-Chloro-4,5-dimethylphenyl)methanol, identified by its Chemical Abstracts Service (CAS) number 1087417-69-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of aromatic alcohols, characterized by a phenyl ring substituted with chloro and dimethyl groups at the 2nd and 4th, 5th positions, respectively. The presence of these functional groups imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of (2-Chloro-4,5-dimethylphenyl)methanol consists of a benzene ring with chloro substituents at the 2-position and methyl groups at the 4th and 5th positions. The hydroxymethyl group (-CH₂OH) at the para position relative to the chloro substituent enhances its reactivity, making it a versatile building block for further chemical modifications. This structural configuration allows for diverse functionalization pathways, which are crucial in the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been growing interest in (2-Chloro-4,5-dimethylphenyl)methanol due to its potential applications in medicinal chemistry. Researchers have been exploring its role as a precursor in the synthesis of biologically active molecules. The chloro and methyl substituents on the phenyl ring can be readily modified through various chemical reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and oxidation processes. These transformations enable the creation of complex structures that mimic natural products or designed molecules with specific pharmacological properties.
One of the most compelling aspects of (2-Chloro-4,5-dimethylphenyl)methanol is its utility in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in drug discovery, often exhibiting significant biological activity. By incorporating this compound into synthetic routes, chemists can efficiently construct nitrogen-containing heterocycles, which are known for their broad spectrum of biological activities. For instance, indole derivatives and pyrrole analogs are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties.
The pharmaceutical industry has been particularly interested in exploring the potential of (2-Chloro-4,5-dimethylphenyl)methanol as a lead compound or intermediate in drug development. Recent studies have demonstrated its incorporation into libraries of compounds screened for various therapeutic targets. The structural features of this molecule make it an attractive candidate for further derivatization to produce novel bioactive agents. For example, modifications at the hydroxymethyl group can lead to ethers or esters that enhance solubility and bioavailability.
Another area where (2-Chloro-4,5-dimethylphenyl)methanol has shown promise is in the field of materials science. The aromatic nature of this compound allows it to be incorporated into polymers and coatings that require specific chemical properties. Researchers have been investigating its use as a monomer or additive to improve material performance. The presence of chlorine atoms can enhance thermal stability and flame retardancy, making it valuable for high-performance applications.
The synthesis of (2-Chloro-4,5-dimethylphenyl)methanol itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the reaction of 4,5-dimethylchlorobenzene with Grignard reagents or other nucleophiles to introduce the hydroxymethyl group. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to achieve selective functionalization at specific positions on the phenyl ring. These synthetic strategies highlight the versatility of this compound and its potential for further chemical exploration.
In conclusion, (2-Chloro-4,5-dimethylphenyl)methanol (CAS No. 1087417-69-3) is a multifaceted compound with significant applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules and high-performance materials. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in scientific innovation.
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